Dihydroergocristine

Description

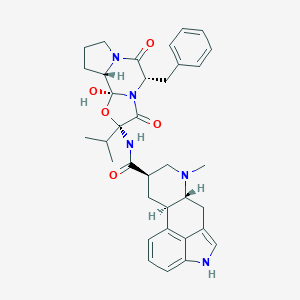

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQITUUQPICUMR-HJPBWRTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046322 | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17479-19-5 | |

| Record name | Dihydroergocristine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergocristine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergocristine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergocristine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOCRISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

213-215 ºC | |

| Record name | Dihydroergocristine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dihydroergocristine as a Direct Inhibitor of γ-Secretase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid and a component of the FDA-approved drug ergoloid mesylates, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the inhibitory pathway of this compound on γ-secretase, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways and experimental workflows. DHEC demonstrates a micromolar inhibitory concentration for the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, while notably not affecting the processing of the Notch receptor, a critical signaling protein also cleaved by γ-secretase. This selective inhibition profile presents DHEC as a promising candidate for drug repositioning in Alzheimer's disease therapeutics.

Introduction to γ-Secretase and its Role in Alzheimer's Disease

γ-Secretase is an intramembrane protease complex essential for the processing of multiple type I transmembrane proteins.[1] The complex is composed of four core subunits: Presenilin (PSEN1 or PSEN2), which forms the catalytic core, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2).[2] One of the most studied substrates of γ-secretase is the amyloid precursor protein (APP). Sequential cleavage of APP by β-secretase and then γ-secretase results in the production of amyloid-β (Aβ) peptides, particularly Aβ40 and the more aggregation-prone Aβ42.[3][4] The accumulation and aggregation of Aβ peptides in the brain are considered a central event in the pathophysiology of Alzheimer's disease.[4]

Another critical substrate of γ-secretase is the Notch receptor. The cleavage of Notch by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell-fate decisions.[2] Inhibition of Notch signaling can lead to significant side effects, which has been a major challenge in the development of γ-secretase inhibitors for Alzheimer's disease.[5]

This compound: A Direct Inhibitor of γ-Secretase

This compound (DHEC) has been identified as a direct inhibitor of γ-secretase.[6] Structure-activity relationship studies suggest that the cyclized tripeptide moiety of DHEC is crucial for its inhibitory activity.[6] Importantly, studies have shown that DHEC reduces the levels of Aβ peptides in various cell types.[6]

Quantitative Data on this compound's Interaction with γ-Secretase

The following table summarizes the key quantitative data regarding the interaction of this compound with the γ-secretase complex and its components.

| Parameter | Value | Assay Type | Source |

| IC50 (γ-secretase activity) | ~25 µM | Cell-based luciferase reporter assay (T100 cells) | [6] |

| IC50 (Aβ40 and Aβ42 production) | ~100 µM | Cell-free assay with purified γ-secretase and C100-Flag | [6] |

| Kd (binding to γ-secretase) | 25.7 nM | Surface Plasmon Resonance (SPR) | [6] |

| Kd (binding to Nicastrin) | 9.8 µM | Surface Plasmon Resonance (SPR) | [6] |

Signaling Pathway of this compound γ-Secretase Inhibition

This compound directly binds to the γ-secretase complex, inhibiting its proteolytic activity. This inhibition leads to a reduction in the cleavage of the C99 fragment of APP, thereby decreasing the production of Aβ peptides. A significant advantage of DHEC is its selectivity for APP processing over Notch processing, potentially mitigating the side effects associated with non-selective γ-secretase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. gamma Secretase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medium.com [medium.com]

- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer’s disease amyloid-β peptides - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroergocristine's Antagonistic Effects on Serotonin Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihydroergocristine is an ergot derivative that has been investigated for various therapeutic applications, including cognitive and cerebrovascular disorders. Its mechanism of action is multifaceted, involving interactions with dopaminergic and adrenergic receptors. However, its effects on the serotonergic system are a crucial aspect of its pharmacological identity. Literature suggests that this compound acts as a non-competitive antagonist at certain serotonin receptors, although some studies also indicate potential partial agonist activity at autoreceptors, highlighting the complexity of its interactions.[1] A thorough understanding of its affinity and functional activity at the diverse family of 5-HT receptors is essential for elucidating its therapeutic effects and potential side-effect profile.

Data Presentation: Serotonin Receptor Interaction Profile of this compound

A comprehensive quantitative analysis of this compound's binding affinity (Ki) and functional potency (e.g., IC50, pA2) across the full spectrum of serotonin receptor subtypes is not extensively documented in publicly available literature. The following table summarizes the qualitative findings from various studies.

| Receptor Subtype Family | This compound's Reported Effect | Summary of Findings |

| 5-HT Receptors (General) | Non-competitive antagonist | This compound has been described as exhibiting non-competitive antagonistic activity at serotonin receptors.[1] |

| 5-HT Autoreceptors | Agonist/Stimulatory | One study reported that this compound can stimulate 5-HT autoreceptors in the rat hypothalamus, suggesting a potential for agonist activity at these specific presynaptic receptors. |

Note: The lack of specific quantitative data highlights a gap in the current understanding of this compound's full serotonergic profile and underscores the need for further comprehensive screening.

Signaling Pathways

This compound's interaction with serotonin receptors can modulate various intracellular signaling cascades. The two primary pathways affected by its antagonist activity are the Gq/11-coupled phosphoinositide pathway (for 5-HT2 receptors) and the Gi/o-coupled adenylyl cyclase pathway (for 5-HT1 receptors).

Figure 1: Antagonism of the Gq-coupled 5-HT2 receptor signaling pathway.

Figure 2: Antagonism of the Gi/o-coupled 5-HT1 receptor signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antagonist effects of compounds like this compound at serotonin receptors.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Figure 3: Workflow for a competition radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, by quantifying the production of inositol phosphates (IPs).[2][3][4][5]

Figure 4: Workflow for a phosphoinositide hydrolysis assay.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the target 5-HT2 receptor in multi-well plates.

-

Incubate the cells overnight in an inositol-free medium supplemented with [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells to remove excess [3H]myo-inositol.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of a 5-HT agonist (e.g., serotonin) for a specific duration in the presence of LiCl (which prevents the breakdown of inositol monophosphate).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Lyse the cells and collect the soluble fraction containing the inositol phosphates.

-

Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced as a percentage of the agonist-only response against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound.

-

For competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of this compound. A Schild plot of log(dose ratio - 1) versus log[antagonist] should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[6][7]

-

cAMP Functional Assay

This assay is used to assess the antagonist activity of this compound at Gi/o-coupled 5-HT1 receptors or Gs-coupled 5-HT4, 5-HT6, and 5-HT7 receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For Gi/o-coupled receptors, the assay measures the reversal of agonist-induced inhibition of adenylyl cyclase.

Detailed Methodology:

-

Cell Culture:

-

Plate cells expressing the target 5-HT receptor in a suitable multi-well plate.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate the cells with various concentrations of this compound or vehicle.

-

For Gi/o-coupled receptors, stimulate the cells with a combination of forskolin (to elevate basal cAMP levels) and a 5-HT agonist.

-

For Gs-coupled receptors, stimulate the cells with a 5-HT agonist.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

-

-

Data Analysis:

-

Plot the cAMP levels as a percentage of the maximal agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value.

-

Perform a Schild analysis as described for the PI hydrolysis assay to determine the pA2 value for competitive antagonists.

-

Conclusion

This compound demonstrates a complex interaction with the serotonin receptor family, with evidence suggesting non-competitive antagonism at some subtypes and potential agonist activity at others. The lack of comprehensive, publicly available quantitative binding and functional data for this compound across the full range of 5-HT receptors presents a significant knowledge gap. The detailed experimental protocols and workflows provided in this technical guide offer a framework for researchers to systematically characterize the serotonergic pharmacology of this compound and similar compounds. Such studies are imperative for a more complete understanding of its mechanism of action and for guiding future drug development efforts targeting the serotonergic system.

References

- 1. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characteristics and regulation of 5-HT receptor-stimulated phosphoinositide hydrolysis in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dihydroergocristine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine is a semi-synthetic ergot alkaloid derivative belonging to the group of dihydrogenated ergotoxine mesylates.[1][2] It has been utilized in the treatment of cognitive impairment and cerebrovascular insufficiency.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor interactions, pharmacokinetic properties, and relevant experimental methodologies.

Mechanism of Action and Pharmacodynamics

This compound exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems and enzymes. Its mechanism of action involves a multi-faceted approach, primarily targeting dopaminergic, adrenergic, and serotonergic receptors.[1][2][4] Furthermore, it has been identified as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[5][6]

Receptor Interactions

This compound displays a mixed agonist/antagonist activity at various receptor subtypes, contributing to its diverse physiological effects.[1][7]

-

Dopaminergic Receptors: this compound acts as a partial agonist/antagonist at dopamine receptors.[1][7] Specifically, related ergot alkaloids have shown high affinity for D2 and D3 dopamine receptors.[8][9] This interaction is believed to contribute to its effects on cognitive function.[10]

-

Adrenergic Receptors: The compound is an antagonist at alpha-adrenergic receptors, which contributes to its vasodilatory properties.[11][12] This action can lead to an increase in cerebral blood flow and oxygen consumption.[2][7]

-

Serotonergic Receptors: this compound exhibits noncompetitive antagonistic activity at serotonin receptors.[1][7] The interaction with various serotonin receptor subtypes is a common feature of ergot alkaloids.[13][14]

Enzymatic Inhibition

A significant aspect of this compound's pharmacological profile is its ability to directly inhibit γ-secretase.[5][6] This enzyme is crucial in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting γ-secretase, this compound can reduce the levels of Aβ.[5][6][15]

Pharmacodynamic Effects

The multifaceted interactions of this compound result in a range of pharmacodynamic effects:

-

Cognitive Enhancement: It has been shown to improve memory and cognition.[2][10]

-

Vasodilatory Effects: Its antagonistic action on alpha-adrenergic receptors leads to vasodilation, which can improve blood flow.[11]

-

Neuroprotective Effects: this compound may offer neuroprotection by increasing glutathione levels in the brain and protecting against metabolic effects of ischemia.[2][7]

Quantitative Pharmacological Data

Table 1: Receptor and Enzyme Binding Affinity of this compound

| Target | Ligand | Species | Assay Type | Affinity (Kd/IC50) | Reference |

| γ-Secretase | This compound | Human | Surface Plasmon Resonance | Kd: 25.7 nM | [5][6][15] |

| Nicastrin (γ-Secretase subunit) | This compound | Human | Surface Plasmon Resonance | Kd: 9.8 µM | [5][6][15] |

| α-Adrenergic Receptor | [3H]Dihydroergocryptine | Steer | Radioligand Binding | Kd: 1.78 ± 0.22 nM | [12] |

| Dopamine D2 Receptor | Various Ergot Alkaloids | Rat/Bovine | Radioligand Binding | KI in nM range | [8][16] |

Note: Data for this compound at specific dopamine and serotonin receptor subtypes is limited; data from related ergot alkaloids is provided for context.

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose of 18 mg)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (this compound) | 0.28 ± 0.22 | µg/L | [1][17] |

| tmax (this compound) | 0.46 ± 0.26 | h | [1][17] |

| AUClast (this compound) | 0.39 ± 0.41 | µg/Lh | [1][17] |

| t1/2 (this compound) | 3.50 ± 2.27 | h | [1][17] |

| Cmax (8'-hydroxy-dihydroergocristine) | 5.63 ± 3.34 | µg/L | [1][17] |

| tmax (8'-hydroxy-dihydroergocristine) | 1.04 ± 0.66 | h | [1][17] |

| AUClast (8'-hydroxy-dihydroergocristine) | 13.36 ± 5.82 | µg/Lh | [1][17] |

| t1/2 (8'-hydroxy-dihydroergocristine) | 3.90 ± 1.07 | h | [1][17] |

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: this compound is absorbed from the gastrointestinal tract.[4]

-

Distribution: It is lipophilic in nature, allowing it to be distributed throughout the body and cross the blood-brain barrier.[4]

-

Metabolism: The primary site of metabolism is the liver, where it is converted to its major active metabolite, 8'-hydroxy-dihydroergocristine, and other inactive metabolites.[2][4][18]

-

Excretion: The metabolites are primarily excreted via the kidneys.[4]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound to a target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

-

Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Cell membranes expressing the target receptor.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding determinator (e.g., a high concentration of a known ligand for the receptor).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.[19]

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.[19][20]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[19][20]

-

Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.[19]

-

Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[19]

Cell-Based Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of this compound at a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.

Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR and to quantify its potency (EC50 or IC50).

Materials:

-

Cell line expressing the target GPCR (e.g., CHO cells).

-

This compound stock solution.

-

Forskolin or another adenylyl cyclase activator (for antagonist assays).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96-well plates.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of this compound.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating them with a fixed concentration of a known agonist or forskolin.

-

-

Incubation: Incubate the cells for a specific time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log of this compound concentration to determine the EC50 value.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Caption: this compound's interactions with neurotransmitter systems.

Caption: Inhibition of γ-secretase by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: General workflow for a cell-based functional assay.

Conclusion

This compound possesses a complex and multifaceted pharmacological profile, acting on multiple receptor systems and exhibiting enzymatic inhibitory activity. Its interactions with dopaminergic, adrenergic, and serotonergic receptors, coupled with its inhibition of γ-secretase, provide a basis for its therapeutic effects in cognitive and cerebrovascular disorders. This guide provides a detailed overview of its pharmacological characteristics, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate the specific binding affinities of this compound at various receptor subtypes to refine our understanding of its mechanism of action.

References

- 1. Pharmacokinetics of this compound and its major metabolite 8'-hydroxy-dihydroergocristine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound and Its Major Metabolite ...: Ingenta Connect [ingentaconnect.com]

- 4. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

Dihydroergocristine: A Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine is a semi-synthetic ergot alkaloid and a component of the ergoloid mesylates mixture.[1][2] Structurally, it is the hydrogenated derivative of ergocristine, with the double bond between positions 9 and 10 of the lysergic acid moiety being saturated.[1] This structural modification significantly alters its pharmacological profile compared to its parent compound. This compound exhibits a complex and multifaceted mechanism of action, interacting with a range of adrenergic, dopaminergic, and serotonergic receptors.[1][3] This intricate pharmacology underlies its historical and investigational uses in cerebrovascular insufficiency and cognitive impairment.[1]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key receptor systems. It includes available quantitative and qualitative data on its binding affinity and functional activity, detailed experimental protocols for assessing its pharmacological effects, and visualizations of the relevant signaling pathways.

Core Structure-Activity Relationships

The pharmacological activity of this compound is dictated by its ergoline nucleus and the attached peptide moiety. The saturation of the 9,10-double bond in the lysergic acid core is a critical structural feature that generally reduces the vasoconstrictor and uterotonic effects seen with natural ergot alkaloids, while modulating its receptor interaction profile towards a more complex pattern of partial agonism and antagonism.

The key structural determinants for its activity are:

-

Ergoline Ring System: The tetracyclic ergoline structure provides the fundamental scaffold for interaction with biogenic amine receptors.

-

Peptide Moiety: The cyclol-lactam peptide side chain at the C8 position is crucial for high-affinity binding to various receptors and contributes significantly to the specific receptor subtype selectivity and functional activity.

-

Dihydrogenation at C9-C10: This modification is a cornerstone of the SAR, leading to a distinct pharmacological profile compared to unsaturated ergot alkaloids.

Receptor Interaction and Functional Activity

This compound's therapeutic and adverse effects are a consequence of its engagement with multiple receptor systems, often with a complex interplay of agonistic and antagonistic activities.

Adrenergic Receptors

This compound demonstrates a notable affinity for adrenergic receptors, acting as a competitive antagonist at α1-adrenoceptors and a partial agonist at α2-adrenoceptors.[3] This dual activity contributes to its vasodilatory effects.

| Receptor Subtype | Activity | Quantitative Data | Reference |

| α1-Adrenergic | Competitive Antagonist | Specific Ki values are not readily available in the literature. | [3] |

| α2-Adrenergic | Partial Agonist | Specific EC50 and Emax values are not readily available in the literature. | [3] |

Dopaminergic Receptors

The interaction of this compound with dopamine receptors is complex, with reports suggesting it acts as an antagonist at both D1 and D2 receptor subtypes.[4] This activity is believed to contribute to some of its central nervous system effects.

| Receptor Subtype | Activity | Quantitative Data | Reference |

| Dopamine D1 | Antagonist | Specific IC50 values are not readily available in the literature. | [4] |

| Dopamine D2 | Antagonist | Specific IC50 values are not readily available in the literature. | [4] |

Serotonergic Receptors

This compound is reported to be a non-competitive antagonist at serotonin receptors.[1][3] This action may play a role in its effects on mood and cognition.

| Receptor Subtype | Activity | Quantitative Data | Reference |

| Serotonin (various) | Non-competitive Antagonist | Specific pA2 values are not readily available in the literature. | [1][3] |

Other Targets

Recent research has identified this compound as a direct inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[5][6]

| Target | Activity | Quantitative Data (Kd) | Reference |

| γ-Secretase | Direct Inhibitor | 25.7 nM | [5][6] |

| Nicastrin (γ-secretase subunit) | Direct Inhibitor | 9.8 µM | [5][6] |

Note: The lack of comprehensive, publicly available quantitative data (Ki, IC50, EC50, Emax) for this compound across all its primary receptor targets is a notable limitation in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological profile.

Radioligand Binding Assay (for Receptor Affinity)

This protocol describes a general method for determining the binding affinity (Ki) of this compound for a specific receptor.

1. Membrane Preparation:

- Transfect a suitable cell line (e.g., HEK293, CHO) with the gene encoding the receptor of interest.

- Culture the cells to a high density and harvest them.

- Homogenize the cells in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.

- Wash the pellet multiple times by resuspension and centrifugation to isolate the cell membranes.

- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Reaction:

- In a microplate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of this compound.

- To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known, non-labeled antagonist for the receptor.

- Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the incubation mixture through a glass fiber filter mat to separate the bound from the free radioligand.

- Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials with a scintillation cocktail.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding.

- Plot the specific binding as a function of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gi/Gs-coupled Receptors)

This protocol outlines a method to assess the functional activity of this compound at Gi-coupled (e.g., α2-adrenergic, D2 dopamine) or Gs-coupled receptors.

1. Cell Culture and Plating:

- Culture cells expressing the receptor of interest in a suitable medium.

- Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

2. Compound Treatment:

- For Gi-coupled receptors, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Add varying concentrations of this compound to the cells.

- Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

- For Gs-coupled receptors, treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

3. Cell Lysis and cAMP Measurement:

- Lyse the cells to release the intracellular cAMP.

- Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).

4. Data Analysis:

- Plot the measured cAMP levels against the log of the this compound concentration.

- For Gi-coupled receptor agonism, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.

- For antagonism, perform the assay in the presence of a known agonist and determine the IC50 of this compound.

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled Receptors)

This protocol is used to measure the functional activity of this compound at Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A).

1. Cell Culture and Labeling:

- Culture cells expressing the Gq-coupled receptor of interest.

- Label the cells by incubating them with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

2. Compound Treatment:

- Wash the cells to remove excess [3H]-myo-inositol.

- Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

- Add varying concentrations of this compound (to test for agonism) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (to test for antagonism).

- Incubate for a specific time to allow for the accumulation of inositol phosphates.

3. Extraction and Separation:

- Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

- Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

- Elute the different inositol phosphate fractions.

4. Detection and Data Analysis:

- Quantify the radioactivity in the inositol phosphate fractions using a liquid scintillation counter.

- Plot the amount of [3H]-inositol phosphates accumulated against the log of the this compound concentration.

- For agonism, determine the EC50 and Emax. For antagonism, determine the IC50 and calculate the pA2 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound possesses a complex structure-activity relationship characterized by its interactions with multiple neurotransmitter receptor systems. Its dihydrogenated ergoline core and peptide side chain are key determinants of its mixed agonist/antagonist profile at adrenergic, dopaminergic, and serotonergic receptors. While qualitative and semi-quantitative data have elucidated its primary mechanisms of action, a comprehensive quantitative understanding of its binding affinities and functional potencies across all relevant receptor subtypes remains an area for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued study and characterization of this compound and related compounds in drug discovery and development.

References

- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DrugBank:APRD00711 - FACTA Search [nactem.ac.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Dihydroergocristine on Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that has been investigated for its potential therapeutic benefits in cerebrovascular and cognitive disorders. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems, primarily dopaminergic, adrenergic, and serotonergic receptors.[1] This technical guide provides an in-depth overview of the in vivo effects of this compound on cerebral blood flow, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing proposed mechanisms of action.

Mechanism of Action

This compound's effects on cerebral blood flow are believed to be mediated by its multifaceted interactions with various receptors in the cerebrovascular system. It exhibits a dual agonist/antagonist activity on dopaminergic and adrenergic receptors and a non-competitive antagonistic effect on serotonin receptors.[1] This complex pharmacological profile allows DHEC to exert a vasoregulating effect, which is dependent on the initial tone of the cerebral vessels.[1]

The proposed primary mechanism for its vasodilatory effect on cerebral arteries is its antagonist activity at α-adrenergic receptors located on the smooth muscle of blood vessels. By blocking the vasoconstrictive signals mediated by norepinephrine, this compound leads to vasodilation and an increase in cerebral blood flow.

Proposed Signaling Pathway for this compound-Induced Vasodilation

References

Dihydroergocristine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroergocristine is a semi-synthetic ergot alkaloid, derived from the hydrogenation of ergocristine, a natural alkaloid produced by the Claviceps purpurea fungus.[1] As a member of the ergoloid mesylates, it has been utilized in the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency and in peripheral vascular disease.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols to support further research and development.

Synthesis

This compound is produced through the catalytic hydrogenation of its parent compound, ergocristine. This process involves the reduction of the double bond at positions 9 and 10 of the ergoline ring structure.[1]

Pharmacodynamics: A Complex Mechanism of Action

This compound exhibits a multifaceted pharmacological profile, interacting with several neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. It also demonstrates activity as a direct inhibitor of γ-secretase.[3]

Interaction with Monoaminergic Receptors

This compound's effects are attributed to its mixed agonist and antagonist activity at various G protein-coupled receptors (GPCRs).

-

Dopaminergic System: this compound acts as an antagonist at both D1 and D2 dopamine receptors.[4] This antagonism can influence various physiological processes regulated by dopamine, including mood, cognition, and motor control. The inhibition of D2 receptors, in particular, is known to modulate prolactin release and cyclic AMP (cAMP) accumulation.[5]

-

Adrenergic System: The interaction with adrenergic receptors is complex. This compound functions as a competitive α1-adrenoceptor blocker and an α2-adrenoceptor agonist.[1] This dual activity contributes to its vasoregulating effects, leading to vasodilation in constricted vessels and a tonic effect in dilated ones.[3]

-

Serotonergic System: this compound displays noncompetitive antagonistic activity at serotonin receptors.[6] The specific subtypes involved and the full extent of this antagonism require further elucidation.

Inhibition of γ-Secretase

Recent studies have identified this compound as a direct inhibitor of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[7] By inhibiting γ-secretase, this compound can reduce the production of amyloid-β (Aβ) peptides, which are key components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[3][7]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and its closely related analogue, dihydroergocryptine. It is important to note that data specifically for this compound is limited in the public domain.

Table 1: Receptor Binding Affinities (Kd / Ki)

| Compound | Receptor Subtype | Kd / Ki (nM) | Species | Reference |

| Dihydroergocryptine | α-Adrenergic (putative α2) | 1.78 ± 0.22 (Kd) | Bovine | [8] |

| Dihydroergocryptine | α-Adrenergic | 10 (Kd) | Canine | [9] |

| Dihydroergocryptine | Dopamine (general) | 0.55 (KD) | Calf | [10] |

Table 2: Functional Activity (EC50 / IC50)

| Compound | Assay | Receptor | EC50 / IC50 | Effect | Reference |

| This compound | cAMP Accumulation | Dopamine | Concentration-dependent inhibition | Dopaminomimetic | [5] |

| This compound | Prolactin Release | Dopamine | Concentration-dependent inhibition | Dopaminomimetic | [5] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both humans and rats.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Human (Oral) | Rat (Oral) | Rat (Intravenous) | Reference |

| Absorption | ||||

| Bioavailability | ~25% | - | - | [3] |

| Tmax | 0.46 hours | - | - | [3] |

| Cmax | 0.28 µg/L | - | - | [3] |

| Distribution | ||||

| Protein Binding | ~68% | - | - | [3] |

| Volume of Distribution (Vd) | - | 52 L/kg | 52 L/kg | [3] |

| Metabolism | ||||

| Primary Metabolite | 8'-hydroxy-dihydroergocristine | - | - | [3] |

| Excretion | ||||

| Major Route | Bile (>85%) | - | - | [3] |

| Urine Elimination | ~5% | - | - | [3] |

| Systemic Clearance | - | 2.65 L/h/kg | 2.65 L/h/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a standard filtration binding assay to determine the affinity of this compound for D2 dopamine receptors.

Materials:

-

Membrane preparation from cells or tissue expressing dopamine D2 receptors.

-

Radioligand (e.g., [3H]Spiperone).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro γ-Secretase Activity Assay

This protocol outlines a cell-free assay to measure the direct inhibitory effect of this compound on γ-secretase activity.[11]

Materials:

-

Purified, active γ-secretase enzyme complex.

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP C-terminus flanked by a fluorophore and a quencher).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, with 150 mM NaCl and 0.1% CHAPSO).

-

Known γ-secretase inhibitor (positive control, e.g., DAPT).

-

96-well black microplate.

-

Fluorimeter.

Procedure:

-

Assay Setup: In a 96-well black microplate, add the assay buffer, varying concentrations of this compound (or positive/negative controls), and the purified γ-secretase enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with appropriate excitation and emission wavelengths for the specific fluorophore used in the substrate.

-

Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a pharmacologically complex semi-synthetic ergot alkaloid with significant potential for therapeutic applications, particularly in the context of cerebrovascular and neurodegenerative disorders. Its multifaceted mechanism of action, involving interactions with dopaminergic, adrenergic, and serotonergic systems, as well as its newly discovered role as a γ-secretase inhibitor, presents a rich area for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its synthesis, pharmacodynamics, and pharmacokinetics, along with detailed experimental protocols to facilitate future studies aimed at fully elucidating its therapeutic potential and mechanism of action. Further research to obtain more precise quantitative data on its receptor binding and functional activity at various receptor subtypes is warranted.

References

- 1. Effect of this compound on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dihydroergocryptine and this compound on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: [<sup>3</sup>H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]

- 10. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Properties of Dihydroergocristine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dihydroergocristine (DHEC), a semi-synthetic dihydrogenated ergot alkaloid, has emerged as a compound of significant interest for its neuroprotective capabilities. Historically used in the management of cognitive and cerebrovascular disorders, recent research has elucidated a multifaceted mechanism of action that extends beyond simple vasodilation. This technical guide provides an in-depth review of DHEC's core neuroprotective properties, focusing on its interactions with key neurotransmitter systems, its potent antioxidant effects, and a novel, direct inhibitory action on γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. We present quantitative data on its efficacy, detailed experimental protocols from pivotal studies, and schematic diagrams of its molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a combination of mechanisms, making it a promising multi-target agent for complex neurodegenerative diseases.

Modulation of Neurotransmitter and Receptor Systems

DHEC's activity is not limited to a single pathway but involves a complex interplay with several crucial neurotransmitter systems in the central nervous system. It demonstrates a mixed agonist/antagonist profile, which contributes to its therapeutic effects.[1][2]

-

Dopaminergic System: DHEC is a potent agonist of dopamine D2 receptors.[3][4] This action is central to its use in Parkinson's disease, as it stimulates dopamine receptors and may bypass degenerating nigrostriatal neurons.[5]

-

Adrenergic System: The compound acts as an antagonist at alpha-adrenergic receptors.[1][6] This antagonism in the smooth muscle of cerebral blood vessels leads to vasodilation, which improves cerebral blood flow and the brain's oxygen supply.[1][7]

-

Serotonergic System: DHEC also interacts with serotonin receptors, which may contribute to the modulation of mood and cognitive functions.[1][2][6]

Antioxidant and Metabolic Regulation

A significant component of DHEC's neuroprotective action is its ability to counteract oxidative stress, a common pathological factor in neurodegeneration.[8]

-

Free Radical Scavenging: DHEC exhibits direct antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS).[1][8] This action protects neurons from oxidative damage.[9]

-

Glutathione Enhancement: In models of age-related cerebral changes, DHEC has been shown to increase the levels of reduced glutathione, a critical endogenous antioxidant.[2][7]

-

Mitochondrial Support: By improving mitochondrial function, DHEC helps maintain cellular energy production, which is vital for neuronal health and resilience.[8]

Direct Inhibition of Amyloid-β Production via γ-Secretase

One of the most compelling recent discoveries is DHEC's role as a direct inhibitor of γ-secretase, an enzyme complex critical to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[10][11]

The amyloid precursor protein (APP) is sequentially cleaved by β-secretase and then γ-secretase. The cleavage by γ-secretase releases Aβ peptides of varying lengths. By directly binding to and inhibiting the γ-secretase complex, DHEC effectively reduces the generation of Aβ peptides.[10][12] This mechanism positions DHEC as a potential disease-modifying agent for Alzheimer's disease.[11][12]

Quantitative Efficacy Data

The neuroprotective actions of this compound are supported by quantitative binding and functional data from various assays.

| Target Molecule | Assay Type | Value (Kd / IC₅₀) | Finding | Reference(s) |

| γ-Secretase | Surface Plasmon Resonance (SPR) | Kd: 25.7 nM | Direct, high-affinity binding to the enzyme complex. | [10][11][12] |

| Nicastrin (γ-Secretase subunit) | Surface Plasmon Resonance (SPR) | Kd: 9.8 µM | Direct binding, suggesting interaction with this subunit. | [10][11][12] |

| Dopamine D2 Receptor | In vitro binding assays | Kd: 5-8 nM | Potent agonist activity at D2 receptors. | [3] |

| Aβ Production (HEK293 cells) | ELISA | IC₅₀: ~20 µM | Inhibition of Aβ generation in a cellular context. | [10] |

| γ-Secretase Activity (cell-free) | In vitro cleavage assay | IC₅₀: ~100 µM | Direct inhibition of enzymatic activity. | [10] |

Key Experimental Protocols

The following sections detail the methodologies used in key studies to demonstrate the neuroprotective properties of this compound.

Protocol: In Vitro γ-Secretase Inhibition Assay

This protocol describes a dual approach using cell-based and cell-free systems to confirm DHEC's effect on γ-secretase.[10]

-

Objective: To determine if DHEC directly inhibits γ-secretase activity and reduces Aβ production.

-

Cell-Based Assay:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in 24-well plates.

-

Treatment: Cells are incubated for 24 hours with either DMSO (vehicle control), varying concentrations of DHEC, or 20 µM DAPT (a known γ-secretase inhibitor, positive control).

-

Sample Collection: The culture medium is collected for Aβ measurement, and cells are lysed for protein analysis.

-

Analysis: Total Aβ levels in the medium are quantified using ELISA. Cell lysates are analyzed by Western blot to measure levels of full-length APP (APP-FL) and its C-terminal fragments (APP-CTFs).

-

-

Cell-Free Assay:

-

Reaction Setup: Purified γ-secretase is incubated at 37°C for 4 hours with a 1 µM C100-Flag substrate in a buffer containing 0.1% phosphatidylcholine. The reaction includes either DMSO or varying concentrations of DHEC.

-

Analysis: The reaction is stopped, and the products (Aβ and AICD-Flag) are separated by Tricine-SDS-PAGE, transferred to a membrane, and detected via Western blot using specific antibodies.

-

Protocol: Assessment of Antioxidant Activity in Neuronal Cultures

This protocol outlines a general method to evaluate DHEC's ability to protect neurons from oxidative stress-induced death, based on established neuroprotection screening assays.[9][13]

-

Objective: To assess DHEC's protective effect against neurotoxicity induced by oxidative stress.

-

Methodology:

-

Cell Culture: Primary rat cerebellar granule cells or HT-22 hippocampal cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-incubated with various concentrations of DHEC or a vehicle control for a specified period (e.g., 4-24 hours).

-

Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to a toxic concentration of glutamate or hydrogen peroxide (H₂O₂).

-

Incubation: Cells are incubated with the toxin for a period sufficient to induce cell death in control wells (e.g., 24 hours).

-

Assessment of Viability: Cell viability is measured using a colorimetric assay, such as the MTT reduction assay, which quantifies mitochondrial metabolic activity.

-

Analysis: The viability of DHEC-treated cells is compared to that of control cells to determine the percentage of neuroprotection.

-

Protocol: In Vivo Neuroprotection in an MPTP Primate Model

This protocol describes a preclinical model used to evaluate DHEC's ability to protect dopaminergic neurons in a model of Parkinson's disease.[14]

-

Objective: To determine if DHEC can prevent or reduce the loss of dopaminergic neurons in the substantia nigra following neurotoxin exposure.

-

Animal Model: Monkeys (Macaca fascicularis), which are highly sensitive to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Methodology:

-

Grouping: Animals are divided into at least two groups: a control group receiving MPTP alone and a treatment group receiving DHEC in conjunction with MPTP.

-

Administration: MPTP is administered to induce severe parkinsonian symptoms and dopaminergic neuron death. The treatment group receives DHEC before, during, and/or after MPTP administration.

-

Behavioral Assessment: Motor functions and clinical signs of parkinsonism are monitored and scored throughout the study.

-

Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.

-

Analysis: The substantia nigra is examined to quantify neuronal death. Immunohistochemical staining for markers like tyrosine hydroxylase (for dopaminergic neurons) and phosphorylated neurofilaments (for axonal integrity) is performed to assess the degree of neuroprotection.

-

Summary and Future Directions

This compound is a multi-target neuroprotective agent with a robust profile supported by preclinical evidence. Its ability to modulate key neurotransmitter systems, combat oxidative stress, and directly inhibit the production of pathogenic Aβ peptides makes it a compelling candidate for further development.

Future research should focus on:

-

Clinical Trials: Designing clinical trials for Alzheimer's disease that incorporate biomarkers such as CSF or plasma Aβ levels to directly assess the target engagement of DHEC's γ-secretase inhibitory activity.

-

Pathway Elucidation: Further investigation into the downstream signaling consequences of DHEC's receptor modulation and antioxidant activity to identify additional therapeutic targets.

-

Combination Therapies: Exploring the potential synergistic effects of DHEC when combined with other therapeutic agents for neurodegenerative diseases.

This guide consolidates the current technical understanding of this compound, providing a foundation for future research and development efforts aimed at harnessing its neuroprotective potential.

References

- 1. What is this compound Mesilate used for? [synapse.patsnap.com]

- 2. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 4. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 7. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 9. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The FDA-approved natural product this compound reduces the production of the Alzheimer's disease amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dihydroergocristine: In Vitro Cell-Based Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with a complex pharmacological profile, demonstrating activities as an antagonist at serotonin receptors and a partial agonist/antagonist at dopaminergic and adrenergic receptors.[1][2] These characteristics have led to its investigation in various therapeutic areas, including cerebrovascular and peripheral vascular diseases.[1] More recent research has unveiled its potential as an anti-cancer agent, particularly in chemoresistant prostate cancer, and as a direct inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease.[1][3][4][5] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound, along with data presentation and visualization of relevant signaling pathways.

Mechanism of Action

This compound's mechanism of action is multifaceted. It is known to interact with several receptor systems, including:

-

Adrenergic Receptors: It acts as an antagonist at alpha-adrenergic receptors, leading to vasodilation. This effect is beneficial for improving blood flow in conditions like peripheral vascular disease.[2][6]

-

Dopaminergic Receptors: It exhibits both partial agonist and antagonist activity at dopaminergic receptors.[1][7] This modulation of the dopaminergic system may contribute to its effects on cognitive function.[8][9]

-

Serotonergic Receptors: It functions as a noncompetitive antagonist at serotonin receptors.[1][7]

-

γ-Secretase Inhibition: this compound has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[1][5][10][11]

In the context of cancer, this compound has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells.[3][4] This is potentially mediated through dopamine receptor-related effects on 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB) pathways.[4]

Data Summary

The following tables summarize quantitative data from in vitro studies of this compound.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| C4-2B-TaxR (Docetaxel-resistant) | 72 | ~15 | [3] |

| ARCaPE-shEPLIN (Docetaxel-resistant) | 72 | ~20 | [3] |

| KB-V1 (Chemoresistant) | 72 | ~25 | [3] |

| KB-3-1 | 72 | ~30 | [3] |

Table 2: Binding Affinity of this compound to γ-Secretase and Nicastrin

| Target | Equilibrium Dissociation Constant (Kd) | Reference |

| γ-Secretase | 25.7 nM | [5][10] |

| Nicastrin | 9.8 µM | [5][10] |

Experimental Protocols

Cell Viability Assay (Cytotoxicity)

This protocol is adapted from a study on chemoresistant prostate cancer cells and utilizes a colorimetric assay to determine cell viability.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

-

Prostate cancer cell lines (e.g., C4-2B-TaxR, ARCaPE, KB-V1)[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound (DHECS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound solutions at varying concentrations (e.g., 0, 1, 5, 10, 15, 20, 30 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

This protocol uses Annexin V staining to detect apoptosis by flow cytometry.[3]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Target cell line (e.g., C4-2B-TaxR)

-

Complete cell culture medium

-

This compound

-

APC Annexin V Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 10, 15, 30 µM) for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add APC Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.[3]

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Synchronization (Optional but Recommended): Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.

-

Treatment: Treat the cells with varying concentrations of this compound for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound Signaling in Chemoresistant Prostate Cancer Cells

Caption: DHEC signaling in prostate cancer cells.

General Workflow for In Vitro Cell-Based Assays

Caption: Workflow for this compound assays.

This compound as a γ-Secretase Inhibitor

Caption: DHEC inhibition of γ-secretase.

References

- 1. This compound | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 3. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. In Vitro Effect and Mechanism of Action of Ergot Alkaloid this compound in Chemoresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound Mesilate used for? [synapse.patsnap.com]

- 7. [this compound. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 9. [Cerebral actions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

Application Note: Quantification of Dihydroergocristine Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract